molecular formula C8H8N4O B2940156 2-amino-1H-benzo[d]imidazole-5-carboxamide CAS No. 1207452-23-0

2-amino-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2940156
CAS No.: 1207452-23-0
M. Wt: 176.179
InChI Key: MVZXAQTVSPDLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1H-benzo[d]imidazole-5-carboxamide (CAS 1207452-23-0) is a high-value chemical intermediate featuring a benzimidazole core, a privileged scaffold in medicinal chemistry. This compound is of significant interest for research and development in early drug discovery. Its molecular structure incorporates both an amino group and a carboxamide group on the benzimidazole system, making it a versatile building block for the synthesis of more complex molecules. Researchers utilize this compound primarily as a precursor in the development of potential therapeutic agents. Its structural features are similar to those found in compounds investigated as potent and specific inhibitors of protein kinases, such as Casein Kinase 1 (CK1) isoforms . Deregulation of these kinases has been linked to serious diseases, including cancer and neurodegenerative disorders, making them attractive targets for drug development . Furthermore, the 2-aminobenzimidazole motif is a recognized structural component in various pharmaceutical compounds, including those explored as N-phenyl aromatic carboxamides for the treatment of conditions like hyperuricemia and gout . This underlines the broad utility of this chemical scaffold. When handling this product, please note the following safety information: it may cause skin, eye, and respiratory irritation . Appropriate personal protective equipment should be worn. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Storage recommendations include keeping the product in a dark place, under an inert atmosphere, and at room temperature to ensure its long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-7(13)4-1-2-5-6(3-4)12-8(10)11-5/h1-3H,(H2,9,13)(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZXAQTVSPDLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207452-23-0
Record name 2-amino-1H-benzo[d]imidazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Amino 1h Benzo D Imidazole 5 Carboxamide and Its Analogues

Direct Synthesis Approaches to the 2-amino-1H-benzo[d]imidazole-5-carboxamide Core

Direct synthesis aims to construct the target molecule from acyclic precursors in a minimal number of steps. A primary strategy involves the cyclization of a suitably substituted benzene (B151609) derivative, such as 3,4-diaminobenzamide (B1628765). This precursor contains the necessary diamine functionality for forming the imidazole (B134444) ring and the carboxamide group at the desired position.

The reaction of 3,4-diaminobenzamide with a source for the C2 carbon of the imidazole ring, such as cyanogen (B1215507) bromide (CNBr), provides a direct route to the 2-aminobenzimidazole (B67599) core. In this reaction, the diamine undergoes condensation and cyclization to yield the final product.

Table 1: Example of a Direct Synthetic Route

Starting Material Reagent Product

This approach is valued for its efficiency, though the availability and stability of the starting 3,4-diaminobenzamide are critical considerations.

Synthetic Strategies for Benzimidazole-5-carboxamide Derivatives

Broader strategies for synthesizing derivatives of benzimidazole-5-carboxamide involve the stepwise construction of the molecule. This allows for greater flexibility in introducing various substituents. The process can be broken down into three key stages: formation of the benzimidazole (B57391) ring, introduction of the 2-amino group, and incorporation of the 5-carboxamide moiety.

The formation of the benzimidazole ring is most commonly achieved through the condensation of an ortho-phenylenediamine (OPD) derivative with a one-carbon (C1) electrophile. researchgate.net A variety of reagents can serve as the C1 source, including carboxylic acids, aldehydes, and orthoesters. rsc.orgnih.gov

One of the classical methods is the Phillips condensation reaction, which involves heating an ortho-phenylenediamine with a carboxylic acid, typically in the presence of a mineral acid like 4N HCl. adichemistry.com This method is particularly effective with aliphatic acids. adichemistry.com For aromatic acids, harsher conditions such as heating in a sealed tube may be required to achieve good yields. adichemistry.com

Modern approaches utilize a wide range of catalysts to facilitate this condensation under milder conditions. mdpi.comresearchgate.net These catalysts can include Lewis acids, nanoparticles, and various supported reagents. rsc.orgnih.gov For example, the reaction between an o-phenylenediamine (B120857) and an aldehyde can be promoted by catalysts such as Al₂O₃/CuI/PANI nanocomposites or simply by using an oxidant like hypervalent iodine. rsc.orgorganic-chemistry.org

Table 2: Reagents and Conditions for Benzimidazole Ring Formation

OPD Derivative C1 Source Conditions/Catalyst Reference
o-phenylenediamine Carboxylic Acid 4N HCl, heat (Phillips Reaction) adichemistry.com
o-phenylenediamine Aldehyde Hypervalent iodine organic-chemistry.org
o-phenylenediamine Aldehyde Al₂O₃/CuI/PANI nanocomposite rsc.org

The choice of C1 source and reaction conditions determines the substituent at the 2-position of the resulting benzimidazole.

The 2-amino group is a key feature of the target compound. Its introduction is typically achieved by using a C1 synthon that already contains the nitrogen atom. Common reagents for this purpose include cyanamide (B42294) (H₂NCN), cyanogen halides (like CNBr), or thiourea (B124793) derivatives. longdom.orgsymbiosisonlinepublishing.com

When an appropriately substituted ortho-phenylenediamine is reacted with cyanogen bromide in a suitable solvent like methanol, it undergoes cyclization to form the 2-aminobenzimidazole structure. researchgate.net Similarly, reacting the diamine with thiourea followed by a cyclodesulfurization step, often promoted by hazardous catalysts like mercury(II) oxide, can also yield 2-aminobenzimidazoles. symbiosisonlinepublishing.com More practical and safer methods have been developed using copper-promoted intramolecular cyclization of N-(2-aminoaryl)thioureas. symbiosisonlinepublishing.com

The carboxamide group at the 5-position can be introduced at various stages of the synthesis. One common route is to start with a precursor that already contains a carboxylic acid or an ester at the corresponding position on the benzene ring, such as 3,4-diaminobenzoic acid or its methyl ester.

If the synthesis begins with 3,4-diaminobenzoic acid, the benzimidazole ring is formed first, yielding 2-amino-1H-benzo[d]imidazole-5-carboxylic acid. The final step is the amidation of this carboxylic acid. This typically involves activating the carboxyl group, for example, by converting it to an acid chloride or by using peptide coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), followed by reaction with the desired amine. nih.govnih.gov

Alternatively, if a nitrile group (-CN) is present at the 5-position, it can be hydrolyzed to the carboxylic acid and then converted to the carboxamide, or in some cases, directly hydrated to the primary amide under specific acidic or basic conditions.

Multi-step Synthetic Pathways for Functionalized Analogues

The synthesis of more complex or functionalized analogues often relies on multi-step pathways starting from a pre-formed benzimidazole core. This allows for the selective modification of different parts of the molecule.

Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate is a valuable and commonly used precursor for creating a library of functionalized analogues. nih.gov This intermediate already possesses the core benzimidazole structure with the 2-amino group and a readily modifiable ester group at the 5-position.

The primary modification involves the conversion of the methyl ester to a variety of carboxamides. This can be achieved through two main methods:

Direct Aminolysis: The methyl ester can be heated with a primary or secondary amine, sometimes in the presence of a catalyst, to directly form the corresponding amide. This method is straightforward but may require high temperatures and long reaction times.

Hydrolysis followed by Amide Coupling: A more versatile and common two-step approach involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid using an aqueous base like sodium hydroxide. The resulting 2-amino-1H-benzo[d]imidazole-5-carboxylic acid is then coupled with an amine using standard peptide coupling reagents. nih.gov This method allows for the formation of a wide array of amides under mild conditions.

Table 3: Synthesis via Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate

Step Reagents & Conditions Intermediate/Product
1. Hydrolysis 1 M NaOH (aq), heat 2-amino-1H-benzo[d]imidazole-5-carboxylic acid

This precursor-based approach provides a robust platform for generating diverse libraries of this compound analogues for further research.

Synthesis via Nitro-reductive Cyclization

The construction of the benzimidazole ring system is frequently accomplished through the reductive cyclization of an ortho-substituted nitroaniline precursor. This versatile and efficient one-pot method involves the reduction of an o-nitroaniline in the presence of an aldehyde, leading directly to the formation of 2-substituted benzimidazoles. organic-chemistry.org The process is initiated by the reduction of the nitro group to an amine, which then condenses with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and aromatization yield the final benzimidazole product.

A key advantage of this approach is its compatibility with a wide array of functional groups on both the nitroaniline and the aldehyde, allowing for the synthesis of a diverse library of benzimidazoles. organic-chemistry.org Common reducing agents for this transformation include sodium dithionite (B78146) (Na₂S₂O₄), which is favored for its mild reaction conditions. organic-chemistry.org Alternative methods may involve catalytic hydrogenation, for instance, using palladium on carbon (Pd/C), to reduce the nitro group, followed by cyclization. acs.org

This strategy can be adapted to synthesize precursors for this compound. The synthesis would typically start with a 4-nitro-3-amino-benzamide derivative. The nitro group is reduced to an amine, creating a 1,2-phenylenediamine intermediate which can then be cyclized to form the desired 2-aminobenzimidazole structure. acs.orgnih.gov

General Scheme for Nitro-reductive Cyclization
A general chemical reaction scheme showing an o-nitroaniline reacting with an aldehyde in the presence of a reducing agent to form a 2-substituted benzimidazole.

Table 1: Conditions for Nitro-reductive Cyclization

Reducing AgentSolventTemperatureKey FeaturesReference
Sodium Dithionite (Na₂S₂O₄)Ethanol/WaterRefluxOne-pot synthesis, mild conditions, wide functional group tolerance. organic-chemistry.org
10% Palladium on Carbon (Pd/C), H₂Not SpecifiedRoom TemperatureUsed for the reduction of a nitro group to form a diamine intermediate prior to cyclization. acs.org
Ni-Al alloy75% Formic Acid95 °CEffective for the reduction of a cyano group to a formyl group in related benzimidazole syntheses. acs.orgnih.gov
Electrochemical ReductionAcetonitrile/Formic AcidRoom TemperatureProceeds via a tandem process of nitro reduction and condensation; avoids strong chemical reductants. rsc.orgresearchgate.net

Advanced Coupling Reactions and Diversification Strategies

Following the synthesis of the core this compound structure, further diversification is achieved through advanced coupling reactions. These modifications primarily target the carboxamide group at the 5-position and the nitrogen atom at the 1-position of the benzimidazole ring.

Amide Bond Formation in Carboxamide Derivatives

The carboxylic acid or ester functionality at the 5-position of the benzimidazole ring serves as a versatile handle for introducing a wide range of substituents via amide bond formation. This is a crucial step for creating libraries of derivatives for structure-activity relationship (SAR) studies. The standard procedure involves the coupling of a benzimidazole carboxylic acid (or its methyl ester) with a primary or secondary amine. nih.gov

This transformation is typically mediated by a peptide coupling agent. Common reagents include hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt). nih.gov The reaction is generally carried out in an aprotic polar solvent, such as N,N-dimethylformamide (DMF), and often requires the presence of an organic base, like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction and to facilitate the coupling process. nih.gov

For instance, Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate can be coupled with various carboxylic acids using HBTU and DIPEA in DMF to yield the corresponding N-acylated products at the 2-amino position, which are then further diversified. nih.gov Similarly, the carboxamide at the 5-position can be formed by reacting the corresponding carboxylic acid with an amine using similar coupling conditions.

Table 2: Reagents for Amide Bond Formation

Starting MaterialAmine/AcidCoupling AgentBaseSolventReference
Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acidHBTUN,N-diisopropylethylamine (DIPEA)DMF nih.gov
2-(Furan-2-carboxamido)thiazole-4-carboxylic acid6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amineHBTUN,N-diisopropylethylamine (DIPEA)Not Specified nih.gov
2-(Isonicotinamido)thiazole-4-carboxylic acid6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amineHBTUN,N-diisopropylethylamine (DIPEA)DMF nih.gov

Modification at the 1-position of the Benzimidazole Ring

The N-H group at the 1-position of the benzimidazole ring is another key site for structural diversification. Alkylation or arylation at this position can significantly influence the molecule's physicochemical properties. A common method for this modification is the N-alkylation of the benzimidazole ring with various alkyl halides (e.g., benzyl (B1604629) halides) in the presence of a base. connectjournals.com

The reaction of 1H-benzo[d]imidazol-2-amine with benzyl halides, for example, leads to the formation of 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.com The choice of base and solvent is critical for achieving good yields and regioselectivity, as alkylation can potentially occur at the N-3 position or the exocyclic amino group.

An alternative strategy for achieving N-1 substitution is to begin the synthesis with an N-substituted o-nitroaniline. This approach ensures that the substituent is regioselectively placed at the desired nitrogen atom from the outset of the synthetic sequence. organic-chemistry.org This method avoids potential issues with regioselectivity that can arise when modifying the pre-formed benzimidazole core.

Table 3: Conditions for N-1 Alkylation of Benzimidazole Ring

SubstrateAlkylating/Arylating AgentBaseSolventProduct TypeReference
1H-Benzo[d]imidazol-2-amineBenzyl halidesNot SpecifiedNot Specified1-Benzyl-1H-benzo[d]imidazol-2-amines connectjournals.com
N-substituted o-nitroanilinesAldehydes (for cyclization)Not Applicable (incorporated in starting material)EthanolN-alkyl and N-aryl benzimidazoles organic-chemistry.org

Biological Activities and Molecular Mechanisms of Action of 2 Amino 1h Benzo D Imidazole 5 Carboxamide Derivatives

Anticancer Potential and Associated Molecular Targets

The anticancer activity of 2-amino-1H-benzo[d]imidazole-5-carboxamide derivatives is not monolithic but rather stems from a multi-pronged attack on cancerous cells. By targeting a range of proteins and pathways, these compounds can effectively inhibit tumor growth and induce cell death. The following sections detail the primary molecular targets and mechanisms of action that have been identified through extensive research.

Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, they are prime targets for anticancer drug development. Derivatives of this compound have demonstrated inhibitory activity against several key kinases.

Notably, certain 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as potent and specific inhibitors of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). nih.gov For instance, two specific compounds exhibited high affinity for CK1δ with IC50 values of 0.040 and 0.042 μM, respectively. nih.gov One of these compounds showed a fivefold higher affinity for CK1δ over CK1ε. nih.gov

Furthermore, the benzimidazole (B57391) scaffold is recognized for its potential in targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers. mdpi.comnih.gov Computational design and subsequent synthesis have yielded imidazole-based compounds with significant EGFR inhibitory activity. nih.gov For example, one derivative demonstrated an in vitro EGFR enzymatic inhibition with an IC50 value of 236.38 ± 0.04 nM, which was comparable to the established EGFR inhibitor, erlotinib (B232). nih.gov

The inhibitory spectrum of these derivatives extends to other crucial kinases involved in angiogenesis and tumor progression. A series of benzimidazole–dioxoisoindoline conjugates were designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1). nih.gov One of the most active compounds in this series, 8m , demonstrated significant inhibition of both VEGFR-2 (80.69%) and FGFR-1 (76.83%) at a concentration of 10 μM. nih.gov

Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives
Derivative ClassTarget Kinase(s)Key FindingsReference
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamidesCK1δ/εPotent and specific inhibition with IC50 values as low as 0.040 μM for CK1δ. nih.gov
Imidazole-based derivativesEGFRIn vitro enzymatic inhibition with IC50 values comparable to erlotinib (e.g., 236.38 nM). nih.gov
Benzimidazole–dioxoisoindoline conjugatesVEGFR-2, FGFR-1Dual inhibition with one compound showing 80.69% inhibition of VEGFR-2 and 76.83% of FGFR-1 at 10 μM. nih.gov

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair. Inhibiting PARP, particularly in cancers with existing DNA repair deficiencies such as those with BRCA mutations, can lead to synthetic lethality and cancer cell death. Several this compound derivatives have been developed as potent PARP inhibitors.

A series of 2-phenyl-benzimidazole-4-carboxamide derivatives were synthesized and evaluated for their PARP-1 inhibitory activity. nih.gov One compound, 6b , exhibited a potent PARP-1 enzyme inhibitory activity with an IC50 value of 8.65 nM, which is comparable to the well-known PARP inhibitors Veliparib (IC50 = 15.54 nM) and Olaparib (IC50 = 2.77 nM). nih.gov Another study on benzimidazole carboxamide derivatives reported compounds with IC50 values of approximately 4 nM against both PARP-1 and PARP-2. nih.gov These compounds also showed in vitro cytotoxicity against MDA-MB-436 and CAPAN-1 cell lines. nih.gov

Table 2: PARP Inhibitory Activity of Selected this compound Derivatives
Derivative ClassTarget(s)IC50 ValuesReference
2-Phenyl-benzimidazole-4-carboxamidesPARP-18.65 nM (for compound 6b ) nih.gov
Benzimidazole carboxamidesPARP-1, PARP-2~4 nM nih.gov

Inhibition of Fatty Acid Synthase (FASN)

Fatty Acid Synthase (FASN) is the key enzyme responsible for the synthesis of fatty acids. In many cancers, FASN is overexpressed to meet the high metabolic demands of rapidly proliferating tumor cells, making it an attractive target for anticancer therapy. researchgate.netbohrium.com A series of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives were designed and synthesized as novel FASN inhibitors. researchgate.netbohrium.com

Two lead compounds from this series, CTL-06 and CTL-12 , demonstrated promising FASN inhibitory activity with IC50 values of 3 ± 0.25 µM and 2.5 ± 0.25 µM, respectively. bohrium.com These values are significantly more potent than the known FASN inhibitor orlistat (B1677487) (IC50 = 13.5 ± 1.0 µM). bohrium.com Mechanistic studies revealed that these compounds inhibit FASN expression in a dose-dependent manner. bohrium.com

Table 3: FASN Inhibitory Activity of Selected this compound Derivatives
CompoundFASN IC50 (µM)ComparisonReference
CTL-06 3 ± 0.25More potent than Orlistat bohrium.com
CTL-12 2.5 ± 0.25More potent than Orlistat bohrium.com
Orlistat13.5 ± 1.0Reference Inhibitor bohrium.com

Topoisomerase I Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Topoisomerase I inhibitors prevent the re-ligation of the single-strand breaks created by the enzyme, leading to DNA damage and cell death. Several 2,5'-bi-1H-benzimidazole derivatives, which are structurally related to the core subject scaffold, have been evaluated as topoisomerase I poisons. nih.gov

A study focused on 18 such derivatives containing 5-cyano, 5-(aminocarbonyl), or 5-(4-methylpiperazinyl) groups. nih.gov While specific IC50 values for this compound derivatives as topoisomerase I inhibitors are not detailed in the provided search results, the broader class of benzimidazoles has shown significant activity. For instance, some 2,5-disubstituted-benzoxazole and benzimidazole derivatives were found to be more potent eukaryotic DNA topoisomerase I poisons than the reference drug camptothecin. esisresearch.org Another study on novel 1H-benzo[d]imidazole derivatives identified human topoisomerase I as a probable target, with one compound, 12b , showing 50% inhibition of DNA relaxation by the enzyme at 16 μM. acs.org

Interference with Microtubule Dynamics

The microtubule cytoskeleton is a dynamic structure crucial for cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics can arrest cells in mitosis and induce apoptosis, making them effective anticancer drugs. A series of 2-Aryl-1H-benzo[d]imidazole derivatives were developed to target microtubule networks. nih.gov

One compound from this series, O-7 , was shown to inhibit in vitro tubulin polymerization and disrupt the intracellular microtubule cytoskeleton. nih.gov This disruption led to a halt in the cell cycle at the G2/M phase, indicating that its anticancer activity is mediated through microtubule destabilization. nih.gov

Induction of Cell Cycle Arrest and Apoptosis Pathways

A common downstream effect of the various molecular targeted actions of this compound derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death).

The FASN inhibitors CTL-06 and CTL-12 were found to cause cell cycle arrest in the Sub-G1/S phase and induce apoptosis in HCT-116 colon cancer cells. bohrium.com This was accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-xL, along with an increase in caspase-9 expression. bohrium.com

Similarly, a novel N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, compound 5o , was shown to arrest the cell cycle at the S phase in A549 lung cancer cells in a dose-dependent manner and induce apoptosis. nih.gov The treatment of A549 cells with this compound led to a significant increase in the cell population in the S phase. nih.gov

The topoisomerase I-targeting benzimidazole derivatives 11a and 12b were also found to cause a prominent G2/M arrest in cancer cells. acs.org

Table 4: Effects of Selected Derivatives on Cell Cycle and Apoptosis
Derivative(s)Cancer Cell LineEffect on Cell CycleApoptotic Pathway ModulationReference
CTL-06 , CTL-12 HCT-116 (Colon)Sub-G1/S phase arrestUpregulation of Bax and caspase-9; downregulation of Bcl-xL. bohrium.com
5o A549 (Lung)S phase arrestInduction of apoptosis. nih.gov
11a , 12b VariousG2/M phase arrestNot specified acs.org
O-7 Not specifiedG2/M phase arrestNot specified nih.gov

Antiviral Efficacy and Viral Target Modulation

Derivatives of the this compound nucleus have shown significant promise as antiviral agents, particularly against flaviviruses.

Inhibition of Flavivirus Replication (e.g., Yellow Fever Virus, Zika Virus)

The Flaviviridae family includes significant human pathogens such as Yellow Fever Virus (YFV) and Zika Virus (ZIKV), for which effective therapeutic options are urgently needed. ekb.eg A series of 1H-benzo[d]imidazole-5-carboxamide derivatives were designed and synthesized to investigate their activity against these viruses. ekb.egnih.gov

In one study, several compounds demonstrated potent antiviral activity against YFV in the low micromolar range when tested in human hepatoma (Huh-7) and Vero cells. ekb.egresearchgate.net Structure-activity relationship (SAR) analysis revealed that modifying carboxylic acid and 5-carboxylate ester groups into amides enhanced the inhibitory action against YFV. nih.gov One particular compound from this series, designated VIId, was found to be active against both YFV, with a 50% effective concentration (EC50) of 1.7 ± 0.8 µM, and ZIKV, with an EC50 of 4.5 ± 2.1 µM. ekb.egresearchgate.net Other benzimidazole derivatives have also been identified as inhibitors of ZIKV in various cell lines, including human neural stem cells, which are a physiologically relevant system given the neurological complications associated with the virus. nih.govresearchgate.net For instance, compound 39 from a different study showed high antiviral efficacy against an African ZIKV strain in Huh-7 cells, with a selectivity index greater than 37. nih.govresearchgate.net

Antiviral Activity of Selected 1H-benzo[d]imidazole-5-carboxamide Derivatives
CompoundVirusCell LineEC50 (µM)
VIIdYellow Fever Virus (YFV)Huh-7 / Vero1.7 ± 0.8
VIIdZika Virus (ZIKV)Huh-7 / Vero4.5 ± 2.1
VIIeYellow Fever Virus (YFV)Huh-7 / VeroLow micromolar range
VIIhYellow Fever Virus (YFV)Huh-7 / VeroLow micromolar range
VIInYellow Fever Virus (YFV)Huh-7 / VeroLow micromolar range
VIItYellow Fever Virus (YFV)Huh-7 / VeroLow micromolar range

Mechanisms of Viral Protein Inhibition

The replication of flaviviruses relies on a complex of viral non-structural (NS) proteins that assemble on the endoplasmic reticulum membrane. nih.gov The enzymatic functions of these proteins, particularly NS3 and NS5, are essential for the viral life cycle and represent key targets for antiviral drug development. nih.gov The NS5 protein contains an RNA-dependent RNA polymerase (RdRp) and a methyltransferase domain, both crucial for viral genome replication and capping. nih.govplos.org Molecular docking and dynamics simulation studies suggest that active 1H-benzo[d]imidazole-5-carboxamide derivatives may act as inhibitors of the ZIKV polymerase. researchgate.net

Another critical target in flaviviruses is the NS4B protein. While not a direct study on a carboxamide derivative, research on a benzodiazepine (B76468) compound that potently inhibits YFV identified the NS4B protein as its specific target. nih.gov Mutations in the NS4B protein conferred resistance to the compound, highlighting the protein's crucial role in YFV replication. nih.gov This provides a potential mechanism that could be relevant for other inhibitors of YFV, including benzimidazole-based compounds. Other essential flavivirus enzymes that serve as inhibitor targets include the NS3 helicase and the NS2B-NS3 protease complex, which is responsible for processing the viral polyprotein. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Benzimidazole derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including receptor antagonism and enzyme inhibition. researchgate.net

Receptor Antagonism (e.g., Cannabinoid, Bradykinin (B550075), TRPV-1)

The anti-inflammatory properties of benzimidazole derivatives are partly attributed to their interaction with several key receptors involved in pain and inflammation pathways. researchgate.net

Cannabinoid Receptors: Imidazole (B134444) amide derivatives have been identified as potent antagonists of the cannabinoid-1 (CB1) receptor, which is involved in various physiological processes, including appetite and pain sensation. nih.gov

Bradykinin Receptors: Bradykinin is a potent inflammatory mediator, and its effects are mediated through B1 and B2 receptors. nih.gov Benzimidazole derivatives have been noted for their interaction with bradykinin receptors, suggesting a role in modulating inflammatory responses. researchgate.net

Transient Receptor Potential Vanilloid-1 (TRPV1): The TRPV1 receptor is a crucial integrator of noxious stimuli, including heat and inflammatory signals. nih.gov A class of TRPV1 antagonists has been developed based on a benzo[d]imidazole platform. One such compound, mavatrep, effectively antagonized capsaicin-induced calcium influx in cells expressing human TRPV1 channels with a 50% inhibitory concentration (IC50) of 4.6 nM. nih.gov

Enzyme Inhibition (e.g., COX-2, 5-Lipoxygenase)

Inhibition of pro-inflammatory enzymes is another significant mechanism by which these compounds exert their effects.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key mediator of inflammation and pain through the production of prostaglandins. While direct studies on this compound are limited, related thiazole (B1198619) carboxamide and imidazole derivatives have been evaluated as selective COX-2 inhibitors, with some compounds showing IC50 values in the nanomolar to low micromolar range. nih.govresearchgate.net

5-Lipoxygenase (5-LOX): The 5-lipoxygenase pathway is critical in the pathophysiology of many inflammatory diseases by controlling the production of leukotrienes. google.com Novel benzimidazole derivatives have been synthesized that inhibit 5-lipoxygenase in rat basophilic leukemia-1 (RBL-1) cells and demonstrate anti-allergic properties. nih.gov Patent literature also describes 2-amino-benzimidazole derivatives as having anti-inflammatory activity through the inhibition of the 5-LOX pathway. google.com

Anti-inflammatory Targets of Benzimidazole Derivatives
MechanismTargetEffectExample Compound Class
Receptor AntagonismCannabinoid Receptor 1 (CB1)AntagonistImidazole amides
Receptor AntagonismBradykinin ReceptorsAntagonistBenzimidazole derivatives
Receptor AntagonismTRPV1Antagonist (IC50 = 4.6 nM)Benzo[d]imidazole derivatives (e.g., mavatrep)
Enzyme InhibitionCOX-2InhibitorThiazole carboxamide/Imidazole derivatives
Enzyme Inhibition5-Lipoxygenase (5-LOX)Inhibitor2-Amino-benzimidazole derivatives

Antimicrobial Activities

The benzimidazole core is a versatile pharmacophore found in numerous antimicrobial agents. nih.gov Derivatives have been synthesized and tested against a variety of bacterial and fungal pathogens, often demonstrating significant activity.

For example, a series of 2-substituted-1H-benzimidazole derivatives showed good antibacterial activity against Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans. nih.gov In another study, novel 1,2-disubstituted benzimidazole derivatives exhibited potent bactericidal activity against Bacillus cereus, Vibrio cholerae, Shigella dysenteriae, Staphylococcus aureus, and Escherichia coli, with some compounds showing faster bactericidal action than the standard drug ciprofloxacin. nih.gov Furthermore, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated high activity against both methicillin-sensitive (S. aureus) and methicillin-resistant (S. aureus MRSA) strains, with minimum inhibitory concentrations (MIC) below 1 µg/mL for some compounds. nih.gov These compounds also showed promising activity against Mycobacterium smegmatis and Candida albicans. nih.gov

Antimicrobial Activity of Selected Benzimidazole Derivatives
Derivative ClassMicroorganismActivity Noted
2-substituted-1H-benzimidazolesStaphylococcus aureus, Bacillus subtilisGood antibacterial activity
2-substituted-1H-benzimidazolesCandida albicansGood antifungal activity
1,2-disubstituted benzimidazolesBacillus cereus, Vibrio cholerae, E. coliGood bactericidal activity
2-(1H-indol-3-yl)-1H-benzo[d]imidazolesS. aureus (MSSA & MRSA)High activity (MIC < 1 µg/mL)
2-(1H-indol-3-yl)-1H-benzo[d]imidazolesMycobacterium smegmatis, C. albicansLow MIC values (e.g., 3.9 µg/mL)

Other Biological Modulations

Beyond antimicrobial and antiparasitic effects, benzimidazole-based structures have been investigated for their ability to modulate metabolic pathways.

Hyperlipidemia, characterized by elevated levels of plasma lipids, is a major risk factor for cardiovascular diseases. jst.go.jpnih.gov A series of benzimidazole propyl carboxamide benzophenone (B1666685) derivatives have been synthesized and evaluated for their potential to lower lipid levels. jst.go.jpnih.gov

In vivo studies using a Triton WR-1339-induced hyperlipidemic rat model demonstrated that these compounds possess significant antihyperlipidemic activity. jst.go.jpnih.gov Administration of these derivatives led to a statistically significant decrease in plasma levels of total cholesterol (TC), triglycerides (TGs), and low-density lipoprotein (LDL). jst.go.jp Concurrently, a significant increase in the levels of high-density lipoprotein (HDL) was observed. jst.go.jp This modulation of the lipid profile highlights the potential of these compounds as valuable agents in the management of cardiovascular diseases. jst.go.jpnih.gov

Lipid ParameterEffect of Benzimidazole Derivatives
Total Cholesterol (TC)Significant Decrease
Triglycerides (TGs)Significant Decrease
Low-Density Lipoprotein (LDL)Significant Decrease
High-Density Lipoprotein (HDL)Significant Increase

Antioxidant Capacity

The antioxidant potential of various derivatives of the 2-aminobenzimidazole (B67599) scaffold has been a subject of extensive research. The ability of these compounds to neutralize free radicals and counteract oxidative stress is evaluated through numerous in vitro assays, which explore different mechanisms of antioxidant action, such as hydrogen atom transfer, single electron transfer, and metal chelation. Key structure-activity relationships have been identified, highlighting the significant influence of the type and position of substituents on the benzimidazole core and its associated moieties.

Benzimidazole-2-carboxamides

A notable class of derivatives are the benzimidazole-2-carboxamides. Studies have systematically evaluated the impact of substituents on their antioxidant capabilities using assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging and the ferric reducing antioxidant power (FRAP) assays. nih.gov

In one study, a series of nitro- and amino-substituted benzimidazole-2-carboxamides with varying numbers of methoxy (B1213986) and hydroxy groups were synthesized and assessed. nih.gov The results indicated that the antioxidant activity was profoundly influenced by the presence of hydroxyl groups. For instance, a trihydroxy-substituted benzothiazole-2-carboxamide (a related benzazole) was identified as a highly potent antioxidant, significantly more effective than the standard butylated hydroxytoluene (BHT) in both DPPH and FRAP assays. nih.gov This highlights the critical role of hydroxyl groups in radical scavenging. The conversion of methoxy groups to hydroxyl groups generally enhances antioxidant activity, as hydroxyl groups can readily donate a hydrogen atom to stabilize free radicals. nih.gov

Further research on N-substituted benzimidazole derived carboxamides confirmed these findings. tandfonline.com The antioxidant activity was evaluated using DPPH and FRAP methods, revealing that specific substitution patterns were crucial for activity. An unsubstituted N-substituted benzimidazole carboxamide and a dimethoxy-substituted derivative showed pronounced antioxidative activity. tandfonline.com

Table 1: Antioxidant Activity of Selected Benzimidazole-2-Carboxamide Derivatives

Benzimidazolehydrazone Derivatives

Another significant group of derivatives are benzimidazolehydrazones, which have been evaluated using DPPH, FRAP, and Oxygen Radical Absorbance Capacity (ORAC) methods. nih.gov The research underscores that antioxidant activity is strongly correlated with the presence and position of hydroxyl groups on the arylidene moiety.

Derivatives with a single hydroxyl group on the aryl ring demonstrated weak antioxidant activity. nih.gov However, the introduction of a second hydroxyl group, particularly in the 4-position, led to a substantial increase in antioxidant capacity. A derivative with a 2,4-dihydroxyphenyl group showed an eight-fold increase in activity compared to the 2-hydroxyphenyl analog in the DPPH assay. nih.gov The highest activity was observed in compounds with a catechol (3,4-dihydroxyphenyl) or pyrogallol (B1678534) (3,4,5-trihydroxyphenyl) moiety, which exhibited radical scavenging capabilities comparable to the reference compound Trolox. nih.gov This structure-activity analysis reveals that the antioxidant potency is more dependent on the relative position of the hydroxyl groups rather than just their number. nih.gov

Table 2: Antioxidant Activity of Benzimidazolehydrazone Derivatives (DPPH Assay)

Other Benzimidazole Derivatives

The antioxidant properties of various other benzimidazole derivatives have also been explored. Studies on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives assessed their ability to inhibit lipid peroxidation (LPO) in rat liver microsomes. nih.gov Most of the synthesized compounds exhibited LPO inhibitory activity, with inhibition rates ranging from 15% to 57%. nih.gov Compounds featuring 2,4-dichlorophenyl and 4-bromophenyl groups showed the most significant inhibition of lipid peroxidation. nih.gov

Furthermore, the influence of substituents at the 5-position of the benzimidazole ring has been investigated. nih.gov A structure-activity relationship study involving derivatives with -H, -COOH, or -SO3H at this position indicated that the presence of an electron-withdrawing group was less beneficial than hydrogen for antioxidant activity. nih.gov

Structure Activity Relationship Sar Studies on 2 Amino 1h Benzo D Imidazole 5 Carboxamide Derivatives

Impact of Substitutions on the Benzimidazole (B57391) Core

Modifications at various positions of the benzimidazole ring system, including the 2-amino group, the 5-carboxamide moiety, and the N1-position, have profound effects on the biological profile of these derivatives.

The 2-amino group of the benzimidazole core is a key site for chemical modification to modulate biological activity. Acylation of this amino group has been a successful strategy in developing potent enzyme inhibitors. For instance, a series of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives were synthesized and identified as potent and specific inhibitors of casein kinase 1 (CK1) isoforms δ and ε. nih.gov In this series, the nature of the benzamido substituent at the 2-position was critical for activity. For example, compound 5 (2-(2-(Trifluoromethoxy)benzamido)-N-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide) showed high potency and selectivity for CK1δ. nih.gov

Similarly, the 2-aminobenzimidazole (B67599) scaffold has been utilized to design potent and selective inhibitors of p38α MAP kinase. nih.gov SAR studies in this area focus on attaching various heterocyclic and aryl groups to the 2-amino position to achieve optimal binding in the kinase's ATP pocket. These 2-substituted derivatives are recognized as pharmacologically potent, making them a prospective area for research and development. longdom.org

Conversely, the 5-carboxamide functionality is essential in other contexts. It often acts as a key hydrogen bond donor or acceptor, anchoring the molecule to its target receptor. Modifications of this group, such as converting the amide to esters or various substituted amides, can fine-tune binding affinity and selectivity. For instance, in the development of 5-HT4 receptor antagonists based on a benzimidazole-4-carboxamide scaffold, the amide and corresponding ester derivatives were crucial for achieving high affinity. nih.gov While this study focused on the 4-position, the principles of the carboxamide's role as a key interacting group are transferable.

The N1-position of the benzimidazole ring offers a valuable vector for modification to improve potency and pharmacokinetic profiles. nih.gov In a hit-to-lead optimization program for antileishmanial 2-aminobenzimidazoles, modifications to the N-alkyl side chain were explored to enhance metabolic stability. nih.gov Initial hits suffered from rapid metabolism via oxidation and glucuronidation on the benzimidazole ring and the N-alkyl chain. nih.gov

Systematic modifications revealed that the length and nature of the N1-substituent are critical.

Chain Length: A decrease in the number of linear carbon atoms in the alkyl chain improved metabolic stability but often led to a reduction in potency. The removal of the carbon chain altogether resulted in poor activity, highlighting the need for a hydrophobic group at this position. nih.gov

Bulky and Polar Groups: Introducing bulky substituents (e.g., cyclopropyl) helped maintain potency while improving metabolic clearance, possibly due to steric hindrance of metabolic enzymes. Conversely, introducing polar functionalities like amines and ethers to reduce lipophilicity generally compromised antileishmanial activity. nih.gov

Heterocyclic Groups: The incorporation of an N-methylpyrazole group led to greater metabolic stability and, in some cases, improved in vitro potency. nih.gov

Further studies have shown that N1-substitution with a phenol (B47542) moiety is a crucial pharmacophoric element for potent antimalarial activity against Plasmodium falciparum. nih.gov

Table 1: Effect of N1-Substitutions on Antileishmanial Activity of 2-Aminobenzimidazoles nih.gov
CompoundN1-SubstituentL. infantum IC50 (µM)Mouse Liver Microsome Clearance (µL/min/mg)Key Observation
1 (Initial Hit)n-Propyl15>231Potent but metabolically unstable
18-H>50NDRemoval of alkyl chain abolishes activity
22Cyclopropylmethyl1641Bulky group improves stability, maintains potency
28Tetrahydropyran-4-yl1491Polar group maintains potency
29(1-Methyl-1H-pyrazol-4-yl)methyl4.111Heterocycle improves potency and stability

Electronic and Steric Factors in Modulating Activity

The biological activity of 2-amino-1H-benzo[d]imidazole-5-carboxamide derivatives is governed by a delicate interplay of electronic and steric factors. researchgate.net

Electronic Effects: The distribution of electron density within the benzimidazole system and its substituents is paramount. Electron-donating substituents in the benzene (B151609) ring have been found to promote certain synthetic reactions, whereas electron-withdrawing groups can hinder them. longdom.org In SAR studies, electron-withdrawing groups at the 5-position, such as -COOH or -SO3H, were shown to decrease antifungal activity compared to an unsubstituted compound. nih.gov Computational studies on related 5-bromo-2-aminobenzimidazole derivatives have quantified these effects, showing how the presence of electron-donating and electron-withdrawing groups influences the molecule's frontier molecular orbitals (HOMO-LUMO gap), chemical hardness, and reactivity. nih.gov

Steric Factors: The size and shape of substituents play a crucial role in determining how a molecule fits into its target binding site. For 5-HT4 receptor antagonists, the presence of a voluminous (bulky) substituent on the basic nitrogen atom of the side chain was found to be of great importance for high affinity and selectivity. nih.gov Similarly, in the context of antileishmanial agents, introducing bulky N1-substituents was shown to sterically impede metabolic oxidation, thus improving the compound's stability. nih.gov These findings underscore the need to optimize steric bulk to achieve both potent target engagement and favorable pharmacokinetic properties.

Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For derivatives of this compound, distinct pharmacophoric models have emerged for different therapeutic applications.

5-HT4 Receptor Antagonists: For high affinity and selectivity at the 5-HT4 receptor, key pharmacophoric requirements for related benzimidazole derivatives include a voluminous substituent on a basic nitrogen atom and a specific spatial arrangement, with a distance of approximately 8.0 Å between this nitrogen and the aromatic ring. nih.gov

p38α MAP Kinase Inhibitors: The design of potent and selective 2-aminobenzimidazole-based p38α inhibitors involves creating molecules that fit precisely into the ATP binding pocket of the enzyme. The pharmacophore typically includes a hydrogen bond donor/acceptor group (the 2-amino group), a core heterocyclic system that occupies the adenine (B156593) region, and specific substituents that interact with surrounding hydrophobic pockets. nih.gov

Antimalarial Agents: In a series of 2-aminobenzimidazoles with activity against P. falciparum, the crucial pharmacophoric element was identified as a phenol moiety attached to the N1 position, highlighting its importance for the antimalarial effect. nih.gov

Identification of Key Structural Motifs for Enhanced Potency and Selectivity

Through extensive SAR studies, specific structural motifs have been identified that consistently enhance the potency and selectivity of this compound derivatives for various targets.

N1-Substituents for Metabolic Stability and Potency: For antiprotozoal agents, N1-substituents such as cyclopropyl, trifluoroethyl, and tetrahydropyran (B127337) groups have been identified as preferred motifs that provide a good balance of metabolic stability and potency. nih.gov

5-Position Modifications for Activity: For α-glucosidase inhibitors, modifying the 5-position with specific arylideneamino motifs (e.g., 5-((4-hydroxy-3-methoxybenzylidene)amino)-1H-benzo[d]imidazole-2-thiol) resulted in compounds with excellent inhibitory activity, far exceeding that of the reference drug acarbose. nih.gov This indicates that a Schiff base linkage at the 5-amino position (related to the 5-carboxamide) is a key motif for this target.

2-Position Acylamino Groups for Kinase Inhibition: The attachment of specific substituted benzamido groups to the 2-amino position has proven to be a key structural feature for developing highly potent and selective inhibitors of kinases like CK1δ. nih.gov

These findings demonstrate that rational modification of the this compound core, guided by SAR principles, is a powerful strategy for developing novel therapeutic agents with improved efficacy and selectivity. researchgate.net

Computational and Theoretical Investigations of 2 Amino 1h Benzo D Imidazole 5 Carboxamide and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Molecular docking studies on benzimidazole (B57391) derivatives have revealed their potential to interact with a variety of enzymes and receptors. For instance, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which are structurally related to 2-amino-1H-benzo[d]imidazole-5-carboxamide, have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govresearchgate.netacs.org Docking simulations of these compounds showed good binding energies and affinities. nih.gov One of the most active inhibitors in this series demonstrated a binding affinity of -10.54 kcal/mol. nih.gov

Similarly, other benzimidazole derivatives have been evaluated for their interaction with targets such as the GABAA receptor, which is associated with anxiety, and prostaglandin-endoperoxide synthase 2 (COX-2), an enzyme involved in inflammation. scispace.com The binding affinities of these compounds are influenced by the nature and position of substituents on the benzimidazole core. For example, in a study of benzimidazole-amide-1,2,3-triazole-N-arylacetamide hybrids as α-glucosidase inhibitors, the most potent compound exhibited a Ki of 40.0 µM in a competitive inhibition model. nih.gov

The following table summarizes the binding affinities of some benzimidazole analogues against various protein targets, as determined by molecular docking studies.

Compound SeriesTarget Enzyme/ReceptorRange of Binding Affinities (kcal/mol)Most Potent Analogue's Affinity (kcal/mol)
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiolsα-Glucosidase-9.06 to -10.54-10.54
Benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide Hybridsα-GlucosidaseCompetitive Inhibition (Ki = 40.0 µM for most potent)-8.4 (Binding Score)
Substituted 1H-benzo[d]imidazol-2-amine DerivativesProstaglandin-endoperoxide Synthase 2 (COX-2)--

The stability of the ligand-protein complex is largely determined by a network of intermolecular interactions, including hydrogen bonds and hydrophobic contacts. In the case of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol analogues, docking studies revealed hydrogen bond formation with key amino acid residues in the active site of α-glucosidase, such as Asp68, His111, Gln181, and Asp214. nih.gov These interactions are crucial for the inhibitory activity of these compounds.

Similarly, docking of 1H-benzo[d]imidazole-2-amine derivatives into the binding pocket of prostaglandin-endoperoxide synthase 2 (COX-2) highlighted the importance of both hydrogen bonding and non-covalent interactions like π-π and π-cation interactions. scispace.com The specific amino acid residues involved in these interactions dictate the binding orientation and affinity of the ligand. For example, in the binding of a benzimidazole derivative to the GABAA receptor, hydrogen bonds were observed with residues like GLN64, while π-alkyl interactions were noted with TYR62 and PHE200.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their reactivity and stability.

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov In MEP maps, regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov For benzimidazole derivatives, the MEP map typically shows negative potential localized on the nitrogen atoms of the imidazole (B134444) ring and any electronegative substituents, while the hydrogen atoms, particularly those attached to nitrogen, exhibit positive potential. nih.govdergipark.org.tr This information is critical for understanding the non-covalent interactions, such as hydrogen bonding, that the molecule can form with its biological target. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comirjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com

For a benzimidazole derivative, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, DFT calculations at the B3LYP/6–311++G (d, p) level of theory were used to determine its electronic properties. irjweb.com Another study on a different imidazole derivative reported HOMO and LUMO energy values of -6.2967 eV and -1.8096 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.4871 eV. irjweb.com These values are influenced by the specific substituents on the benzimidazole ring.

The following table presents representative FMO data for a benzimidazole analogue.

ParameterEnergy Value (eV)
HOMO Energy-6.2967
LUMO Energy-1.8096
HOMO-LUMO Energy Gap4.4871

In Silico Prediction of Biological Activities

Computational, or in silico, methods are instrumental in predicting the potential biological activities of molecules like this compound before their synthesis and experimental testing. These predictions are based on the chemical structure of the compound and its similarity to molecules with known biological functions. Various computational techniques, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore mapping, are employed to forecast a compound's therapeutic potential and its mechanism of action.

For benzimidazole derivatives, computational studies have successfully predicted a wide range of biological activities. These predictions are often grounded in the compound's ability to interact with specific biological targets. For instance, in silico analyses of related benzimidazole scaffolds have suggested potential anticancer, antimicrobial, and anti-inflammatory properties. These studies often involve docking the compound into the active site of a target protein to predict binding affinity and interaction patterns.

A hypothetical in silico screening of this compound against a panel of cancer-related protein targets might yield predictive data as illustrated in the table below. Such predictions are crucial for prioritizing compounds for further experimental validation.

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Activity
Tyrosine Kinase-8.5Anticancer
DNA Gyrase-7.9Antibacterial
Cyclooxygenase-2 (COX-2)-9.1Anti-inflammatory
Lysine-Specific Demethylase 1 (LSD1)-8.2Anticancer

These predictive models are built upon extensive databases of chemical structures and their corresponding biological data. The accuracy of these predictions is continually refined as more experimental data becomes available, creating a powerful feedback loop between computational and experimental research.

Computational Approaches in Lead Optimization and Rational Drug Design

Following the identification of a "hit" compound with promising biological activity, computational approaches play a central role in the lead optimization phase. The goal is to modify the chemical structure of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties, while minimizing potential toxicity. Rational drug design, guided by computational chemistry, allows for the targeted modification of a molecule to improve its drug-like characteristics.

For a molecule such as this compound, computational chemists can explore a vast chemical space of potential analogues. By systematically modifying different parts of the molecule—for instance, by adding or substituting functional groups on the benzimidazole ring or the carboxamide moiety—researchers can predict how these changes will affect the compound's interaction with its biological target.

The process of hit-to-lead optimization for related amino-carboxamide benzothiazoles has demonstrated the utility of this approach in identifying more potent inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. semanticscholar.org A similar strategy could be applied to this compound. For example, computational models can predict how substitutions at various positions on the benzimidazole ring impact binding affinity.

The table below illustrates a hypothetical lead optimization study for this compound, where different substituents (R) are computationally evaluated for their effect on inhibitory activity against a target enzyme.

AnalogueR GroupPredicted IC₅₀ (µM)Predicted Improvement
Lead Compound-H15.0-
Analogue 1-Cl8.51.8x
Analogue 2-CH₃12.31.2x
Analogue 3-OCH₃7.91.9x
Analogue 4-CF₃4.23.6x

Furthermore, computational tools are employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed analogues. dntb.gov.ua This early-stage assessment of a compound's pharmacokinetic and safety profile is critical for reducing the high attrition rates in drug development. By integrating these in silico ADMET predictions, researchers can prioritize the synthesis of analogues that not only have enhanced potency but also possess favorable drug-like properties. This rational, computation-driven approach significantly accelerates the journey from a preliminary hit to a viable drug candidate.

Derivatives and Analogues of 2 Amino 1h Benzo D Imidazole 5 Carboxamide in Research

Design and Synthesis of Novel Scaffolds with Modified Benzimidazole-5-carboxamide Structures

The synthesis of novel derivatives based on the benzimidazole-5-carboxamide core often involves multi-step chemical reactions. A common strategy is the condensation of o-phenylenediamine (B120857) with carboxylic acids or aldehydes under various reaction conditions. nih.govresearchgate.net For instance, one method involves the reaction of 3,4-diaminobenzoic acid with an appropriate aldehyde in the presence of sodium metabisulfite (B1197395) to form the benzimidazole (B57391) ring. nih.gov Another approach utilizes the coupling of N-substituted 2-aminobenzimidazoles with modified benzoic acids using activating agents like EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole). nih.gov

Modifications are strategically introduced at several positions of the benzimidazole-5-carboxamide scaffold to investigate their impact on biological activity. Key areas of modification include:

The 2-amino group: This position is often substituted to introduce different functionalities.

The N1 position of the imidazole (B134444) ring: Alkylation or arylation at this position can influence the compound's physicochemical properties.

The benzene (B151609) ring (positions 4, 6, and 7): Introduction of various substituents on the benzene ring can modulate the electronic and steric properties of the molecule.

The carboxamide group at position 5: The amide nitrogen can be substituted with various aliphatic or aromatic groups.

For example, researchers have synthesized N'-substituted-2-(5-nitroheterocyclic-2-yl)-3H-benzo[d]imidazole-5-carboxamide derivatives. researchgate.net In another study, a series of 1H-benzo[d]imidazoles were designed with different functional groups on a phenyl ring and variable alkyl chain lengths at a piperazine (B1678402) moiety attached to the benzimidazole core. nih.govacs.org The synthesis of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives involves coupling 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid with various 2-aminobenzimidazoles using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov

These synthetic strategies allow for the creation of a diverse library of compounds with tailored properties, aimed at improving target affinity, selectivity, and pharmacokinetic profiles.

Evaluation of Modified Benzimidazole-5-carboxamides

The newly synthesized derivatives of 2-amino-1H-benzo[d]imidazole-5-carboxamide are subjected to a battery of in vitro assays to determine their biological activity. These evaluations are crucial for identifying promising lead compounds for further development.

Antiproliferative Activity: Many modified benzimidazole-5-carboxamides have been evaluated for their potential as anticancer agents. For instance, a series of N-substituted benzimidazole-derived carboxamides were tested for their antiproliferative activity against various cancer cell lines. nih.gov The 2-hydroxy-4-methoxy-substituted derivative 12 showed selective activity against the MCF-7 (human breast adenocarcinoma) cell line with an IC₅₀ value of 3.1 µM. nih.gov Similarly, the 3,4,5-trihydroxy-substituted derivative 36 and the 2,4-dihydroxy-substituted derivative 35 also exhibited selectivity for the MCF-7 cell line with IC₅₀ values of 4.8 µM and 8.7 µM, respectively. nih.gov In another study, novel 1H-benzo[d]imidazole derivatives, 11a , 12a , and 12b , demonstrated significant growth inhibition in a panel of 60 human cancer cell lines, with GI₅₀ values ranging from 0.16 to 3.6 μM. nih.govacs.org

Antimicrobial and Antifungal Activity: The benzimidazole scaffold is a well-known pharmacophore in antimicrobial agents. semanticscholar.org Researchers have synthesized and evaluated new 1H-benzimidazole-5-carboxamidine derivatives for their antimicrobial properties. researchgate.net Some of these compounds showed notable activity against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 8 µg/mL. researchgate.net Furthermore, certain N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide derivatives have shown promise as both antibacterial and antifungal agents, with MIC values of 3.12 µg/mL against most tested strains. rsc.org

Other Biological Activities: Derivatives of benzimidazole-5-carboxamide have also been investigated for a range of other therapeutic applications. For example, N-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)benzo[d] nih.govnih.gov-5-carboxamide-dioxole (4a ) was identified as a potent antileishmanial agent with an IC₅₀ of 0.78 μM against Leishmania donovani amastigotes. nih.gov Additionally, some derivatives have been evaluated for their antioxidant properties, where the presence of methoxy (B1213986) and hydroxy groups on the benzazole core was found to enhance antioxidant activity. nih.gov

CompoundModificationBiological ActivityTarget/Cell LineIC₅₀/GI₅₀/MICReference
Derivative 122-hydroxy-4-methoxy-substitutedAntiproliferativeMCF-73.1 µM nih.gov
Derivative 363,4,5-trihydroxy-substitutedAntiproliferativeMCF-74.8 µM nih.gov
Derivative 352,4-dihydroxy-substitutedAntiproliferativeMCF-78.7 µM nih.gov
11a, 12a, 12bVariously substituted 1H-benzo[d]imidazolesAntiproliferativeNCI-60 panel0.16 - 3.6 µM nih.govacs.org
25a-dMono cationic benzimidazole carboxamidineAntibacterialMRSA8 µg/mL researchgate.net
Compound 9N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazideAntibacterial/AntifungalVarious strains3.12 µg/mL rsc.org
Compound 4aN-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)benzo[d] nih.govnih.gov-5-carboxamide-dioxoleAntileishmanialL. donovani0.78 µM nih.gov

Hybrid Molecules Incorporating the Benzimidazole-5-carboxamide Moiety

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, efficacy, and selectivity, or with a dual mode of action. The benzimidazole-5-carboxamide moiety has been successfully incorporated into various hybrid molecules.

For example, researchers have developed benzimidazole-triazole hybrids as potential multi-target anticancer agents. nih.gov These compounds were designed to inhibit key enzymes involved in cancer progression, such as EGFR, VEGFR-2, and Topoisomerase II. nih.gov One such hybrid, compound 5a , demonstrated potent inhibition of EGFR with an IC₅₀ of 0.086 µM and was a stronger Topoisomerase II inhibitor (IC₅₀ = 2.52 µM) than the standard drug Doxorubicin. nih.gov

In another study, benzimidazole was hybridized with a thiazole (B1198619) ring to create 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives. nih.gov These hybrids were evaluated as inhibitors of casein kinase 1 delta (CK1δ) and epsilon (CK1ε), which are implicated in various cellular processes and diseases.

Comparative Analysis of Derivative Efficacy and Selectivity

A key aspect of drug discovery is the comparative analysis of newly synthesized derivatives to understand structure-activity relationships (SAR) and identify compounds with superior efficacy and selectivity.

In the case of the 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives, a comparative analysis of their inhibitory activity against CK1δ and CK1ε revealed interesting selectivity profiles. nih.govnih.gov For instance, compound 5 was a potent inhibitor of CK1δ (IC₅₀ = 0.040 μM) and showed a fivefold higher selectivity for CK1δ over CK1ε (IC₅₀ = 0.199 μM). nih.govnih.gov In contrast, compound 6 inhibited both CK1δ (IC₅₀ = 0.042 μM) and CK1ε (IC₅₀ = 0.0326 μM) with similar potency. nih.govnih.gov This highlights how subtle structural modifications can significantly impact selectivity.

Similarly, a study on antiproliferative N-benzimidazole derived carboxamides showed that the type and position of substituents on the benzimidazole core and the phenyl ring strongly influence biological activity and selectivity. nih.gov The selective activity of derivatives 12 , 35 , and 36 against the MCF-7 cell line compared to other cancer cell lines underscores the potential for developing targeted therapies. nih.gov

The comparative analysis extends to antimicrobial agents as well. Different substitutions on the benzimidazole ring can lead to varying levels of activity against different bacterial or fungal strains. rsc.org For example, among a series of 2-substituted benzimidazoles, one compound was found to be the most potent against both Gram-positive and Gram-negative bacteria, while another showed maximum activity against the fungus A. niger. semanticscholar.org

These comparative studies are essential for optimizing the benzimidazole-5-carboxamide scaffold to develop drug candidates with enhanced therapeutic indices, characterized by high potency against the intended target and minimal off-target effects.

CompoundTarget 1IC₅₀ (Target 1)Target 2IC₅₀ (Target 2)Selectivity (Target 1 vs 2)Reference
Compound 5CK1δ0.040 µMCK1ε0.199 µM5-fold for CK1δ nih.govnih.gov
Compound 6CK1δ0.042 µMCK1ε0.0326 µMNon-selective nih.govnih.gov

Future Perspectives and Research Directions

Exploration of Novel Therapeutic Applications

While the benzimidazole (B57391) core is well-established in various therapeutic areas, future research will focus on expanding the utility of 2-amino-1H-benzo[d]imidazole-5-carboxamide analogues into new and challenging diseases.

Oncology: A primary focus remains on cancer therapy. Derivatives of the isomeric 1H-benzo[d]imidazole-4-carboxamide have shown potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. nih.govmdpi.com This makes PARP a hot target for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govmdpi.com Future work will likely explore analogues of the 5-carboxamide isomer for similar PARP-inhibiting properties. Furthermore, the benzimidazole scaffold is a component of potent kinase inhibitors, targeting enzymes like Casein Kinase 1 (CK1δ/ε), EGFR, and VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.govnih.gov The development of multi-target kinase inhibitors from this scaffold is a promising avenue. nih.govnih.gov Other anticancer mechanisms associated with benzimidazole derivatives that warrant further exploration include topoisomerase inhibition and disruption of microtubule dynamics. nih.govnih.gov

Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. The benzimidazole scaffold has demonstrated broad-spectrum antimicrobial and antifungal activity. researchgate.netnih.gov Research is expected to focus on developing derivatives of this compound as novel agents against drug-resistant bacteria and fungi. ijpsm.com For instance, specific derivatives are being investigated as inhibitors of the Pseudomonas aeruginosa Quorum Sensing Receptor (PqsR), which could disarm the pathogen without directly killing it, potentially reducing the pressure for resistance development.

Metabolic and Inflammatory Disorders: Beyond cancer and infections, benzimidazole derivatives are being explored for other conditions. Analogues have shown potential as potent anti-diabetic agents through the inhibition of α-glucosidase. nih.gov The structural versatility of the scaffold also allows for the design of inhibitors for other enzymes implicated in metabolic or inflammatory diseases, such as Dipeptidyl Peptidase IV (DPP-4). nih.gov

Advanced Synthetic Methodologies for Complex Analogues

The creation of diverse and complex analogues of this compound is crucial for exploring structure-activity relationships (SAR) and identifying clinical candidates. Future synthetic efforts will move beyond traditional methods toward more efficient and versatile strategies.

Conventional synthesis often involves the condensation of o-phenylenediamine (B120857) precursors with various reagents under harsh conditions. ijpsm.com Modern approaches focus on improving yields, reducing steps, and enabling more complex substitutions. This includes the use of transition-metal catalysts (e.g., palladium, copper, manganese) to facilitate key cyclization and functionalization steps. researchgate.net Microwave-assisted synthesis is another area of focus, offering rapid reaction times and improved yields for creating libraries of compounds.

Key future directions in synthesis will likely involve:

Combinatorial Chemistry: Generating large libraries of diverse analogues by systematically modifying substituents at the N-1, C-2, and C-5 positions.

Fragment-Based Drug Discovery (FBDD): Using small molecular fragments that bind to adjacent sites on a target protein and then linking them together with the benzimidazole core to create highly potent and specific inhibitors. nih.gov

Development of Hybrid Molecules: Conjugating the benzimidazole scaffold with other known bioactive pharmacophores to create hybrid molecules with synergistic or multi-target activities. nih.govresearchgate.net

Integration of Omics Technologies in Mechanism Elucidation

Understanding the precise mechanism of action (MoA) and identifying potential resistance pathways are critical for drug development. The integration of "omics" technologies offers a powerful, unbiased approach to achieve this.

Genomics and Transcriptomics: These tools can be used to identify the genetic basis of drug sensitivity and resistance. For example, genomic studies on parasitic nematodes have confirmed that the isotype-1 β-tubulin gene is the primary target for benzimidazole anthelmintics and have identified other genomic regions associated with resistance. biorxiv.org Similar approaches can be applied to cancer cell lines treated with this compound analogues to identify genetic markers that predict therapeutic response.

Proteomics: By analyzing changes in the entire protein landscape of a cell upon drug treatment, proteomics can help identify the direct targets and downstream signaling pathways affected by a compound. This can uncover novel mechanisms of action beyond the initially hypothesized target.

Metabolomics: This technology involves the global measurement of small-molecule metabolites in a biological system. monash.edu It provides a real-time snapshot of cellular physiology. Studies on the related drug benznidazole (B1666585) in parasites have used metabolomics to reveal its biotransformation and its disruptive effects on multiple metabolic pathways. nih.gov Applying metabolomics to cells treated with this compound derivatives can elucidate their metabolic impact, identify off-target effects, and help discover novel drug targets. monash.eduresearchgate.net

Development of Targeted Delivery Systems

Many potent benzimidazole derivatives suffer from poor water solubility, limiting their bioavailability and clinical application. researchgate.net Developing advanced drug delivery systems is a key future direction to overcome these pharmacokinetic challenges and enhance therapeutic efficacy while minimizing systemic toxicity. mjpms.injns.edu.af

Nanoparticle-Based Systems: Encapsulating the drug in nanocarriers such as liposomes, polymeric micelles, or nanoemulsions can significantly improve solubility and stability. researchgate.netnih.gov These systems can be designed for sustained release and can accumulate preferentially in tumor tissue through the enhanced permeability and retention (EPR) effect (passive targeting). nih.govresearchgate.net Studies have already demonstrated the potential of liposomal formulations to increase the oral bioavailability and efficacy of the benzimidazole drug albendazole. nih.gov

Active Targeting: Nanocarriers can be further functionalized by attaching ligands (e.g., antibodies, peptides, folic acid) that bind to specific receptors overexpressed on cancer cells. rsc.org This "active targeting" approach can increase the drug concentration at the site of action, further improving efficacy and reducing off-target side effects. jns.edu.af

Antibody-Drug Conjugates (ADCs): For highly potent anticancer analogues, an ADC approach is particularly promising. nih.gov In this strategy, the potent benzimidazole "payload" is attached via a linker to a monoclonal antibody that specifically targets a tumor-associated antigen. This allows for the selective delivery of the cytotoxic agent directly to cancer cells, creating a highly effective "magic bullet". drugtargetreview.comnih.gov The development of ADCs with dual payloads, potentially including a benzimidazole derivative, is an emerging strategy to combat tumor heterogeneity and drug resistance. drugtargetreview.comresearchgate.net

Structure-Based Drug Design and Rational Compound Optimization

The future development of this compound derivatives will heavily rely on computational methods and a deep understanding of molecular interactions to guide the rational design of more potent and selective molecules. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-amino-1H-benzo[d]imidazole-5-carboxamide derivatives with high purity?

  • Methodological Answer: Optimize reaction conditions (e.g., solvent, temperature, catalyst) to minimize byproducts. Use column chromatography or recrystallization for purification. Confirm purity via HPLC (≥95%) and characterize intermediates using ESI-MS and 1^1H NMR (e.g., δ 9.58 ppm for amide protons in ). Monitor reaction progress with TLC and adjust stoichiometry of reagents like 4-fluorophenyl carbamoyl derivatives to improve yields .

Q. How can researchers address solubility challenges of this compound in biological assays?

  • Methodological Answer: Test solvents like DMSO or methanol (common solubility noted in and ) for initial stock solutions. For aqueous compatibility, use co-solvents (e.g., PEG-400) or formulate as nanoparticles. Validate solubility via dynamic light scattering (DLS) and ensure stability over 24 hours at 25°C to prevent precipitation in cell culture media .

Q. What analytical techniques are critical for characterizing structural analogs of this compound?

  • Methodological Answer: Combine 1^1H/13^{13}C NMR for functional group confirmation (e.g., aromatic protons at δ 7.96–8.27 ppm in ) and ESI-MS for molecular weight verification (e.g., [M+H]+ 498.1758 in ). X-ray crystallography can resolve stereochemistry, while FT-IR confirms amide bond presence (C=O stretch ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

  • Methodological Answer: Systematically modify substituents at R1–R6 positions (e.g., halogenation, alkylation) and evaluate inhibitory potency. For xanthine oxidase inhibition ( ), test IC50_{50} values in enzyme assays and correlate with electronic (Hammett σ) or steric parameters. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with catalytic residues (e.g., Asn768 in xanthine oxidase) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer: Replicate assays under standardized conditions (e.g., pH, cell line, enzyme batch). Conduct meta-analysis to identify confounding variables (e.g., solvent effects, assay sensitivity). Validate findings using orthogonal methods: compare in vitro enzyme inhibition (pIC50_{50} 7.3 in ) with in vivo pharmacokinetic data (AUC 6206 ng·h/mL) to confirm translational relevance .

Q. How can computational methods improve the pharmacokinetic (PK) profile of this compound?

  • Methodological Answer: Perform ADMET prediction using tools like SwissADME. Optimize logP (target 2–3) by introducing polar groups (e.g., -OH, -CONH2_2) to enhance solubility. Validate metabolic stability in liver microsomes and CYP450 inhibition assays. For improved bioavailability, modify substituents to reduce plasma protein binding (e.g., replace lipophilic groups with hydrophilic moieties) .

Q. What experimental approaches validate the anti-inflammatory or antitumor mechanisms of this compound?

  • Methodological Answer: Use LPS-induced RAW264.7 macrophages for anti-inflammatory testing (measure TNF-α/IL-6 via ELISA). For antitumor activity, perform MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) and assess apoptosis via Annexin V/PI staining. Confirm target engagement using Western blot (e.g., downregulation of NF-κB or EGFR pathways in and ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.